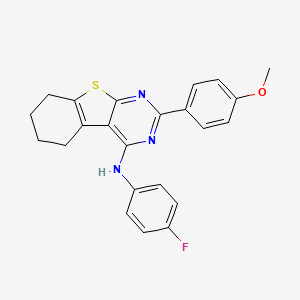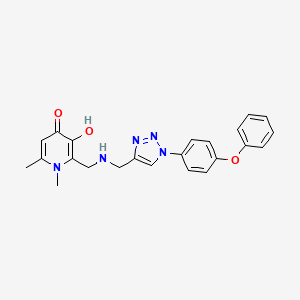
Sulfo DBCO-PEG3-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo DBCO-PEG3-acid is a versatile compound widely used in various scientific fields. It is an analog of DBCO-Acid with a polyethylene glycol (PEG) linker and a dibenzocyclooctyne (DBCO) group. The DBCO group is commonly used for copper-free Click Chemistry reactions due to its strain-promoted high energy. The hydrophilic PEG chain and sulfo group increase water solubility, making it suitable for biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide bond .
Industrial Production Methods
Industrial production of Sulfo DBCO-PEG3-acid involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo DBCO-PEG3-acid primarily undergoes Click Chemistry reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly efficient, making it suitable for biological applications .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azides, EDC, and HATU. The reactions typically occur under mild conditions, often at room temperature, and do not require the presence of copper, which can be toxic to biological systems .
Major Products
The major products formed from reactions involving this compound are stable triazole compounds. These products are formed through the reaction of the DBCO group with azides, resulting in a highly stable and specific linkage .
Applications De Recherche Scientifique
Sulfo DBCO-PEG3-acid has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and peptides, allowing for targeted delivery and imaging in vivo
Medicine: Utilized in the development of targeted drug delivery systems and imaging agents, enhancing the specificity and efficacy of therapeutic interventions
Industry: Applied in the production of bioconjugates and other specialized compounds for various industrial applications
Mécanisme D'action
The mechanism of action of Sulfo DBCO-PEG3-acid involves its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The DBCO group reacts with azides to form stable triazole linkages. The hydrophilic PEG chain and sulfo group increase water solubility, enhancing its compatibility with biological systems. The terminal carboxylic acid can react with primary amine groups to form stable amide bonds, facilitating its use in bioconjugation and other applications .
Comparaison Avec Des Composés Similaires
Sulfo DBCO-PEG3-acid is unique due to its combination of a sulfo group, a PEG linker, and a DBCO group. Similar compounds include:
DBCO-Acid: Lacks the PEG linker and sulfo group, making it less water-soluble.
Sulfo DBCO-PEG3-NHS Ester: Contains an NHS ester group instead of a carboxylic acid, used for different types of bioconjugation reactions.
DBCO-PEG5-Acid: Has a longer PEG linker, which may affect its solubility and reactivity.
These compounds share similar functionalities but differ in their specific applications and properties, highlighting the versatility and uniqueness of this compound .
Propriétés
Formule moléculaire |
C31H37N3O11S |
|---|---|
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
3-[2-[2-[3-[[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxo-2-sulfopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H37N3O11S/c35-28(12-15-43-17-19-45-20-18-44-16-13-30(37)38)33-21-27(46(40,41)42)31(39)32-14-11-29(36)34-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)34/h1-8,27H,11-22H2,(H,32,39)(H,33,35)(H,37,38)(H,40,41,42) |
Clé InChI |
NYZWWPUKQMXYHZ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCC(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389969.png)

![(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12389977.png)

![2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12389998.png)
![(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12390006.png)
![N'-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B12390011.png)

![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12390022.png)

![(4S)-4-[(2R)-1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one](/img/structure/B12390039.png)
![[(2R)-3-[2-[[6-[3-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropylamino]-6-oxohexanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12390042.png)
